2-ヒドロキシフェブキソスタット
説明
2-Hydroxyfebuxostat, also known as 2-Hydroxyfebuxostat, is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxyfebuxostat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyfebuxostat including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
痛風管理
フェブキソスタットは、当初キサンチンオキシダーゼ阻害剤として開発され、主に痛風患者の高尿酸血症に対処するために使用されます . 尿酸値を効果的に低下させ、症状を軽減し、特にアロプリノールに不耐性の患者にとって長期的管理を支援します .
心臓血管安全性
最近の研究では、フェブキソスタットの心臓血管安全性を実証しています . これは、心臓血管合併症のある痛風患者にとって実行可能な治療選択肢となります。
腎臓への影響
フェブキソスタットは、腎臓保護効果と腎結石予防の可能性を示しています . これは、腎臓に懸念がある痛風患者にとって特に注目すべきことです。
肝臓への影響
フェブキソスタットは肝毒性が最小限であり、肝臓合併症のある患者に適しています .
運動器系への応用
作用機序
Target of Action
2-Hydroxyfebuxostat, like its parent compound Febuxostat, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolic pathway that leads to the production of uric acid, a substance that can crystallize and cause gout when present in high concentrations .
Mode of Action
2-Hydroxyfebuxostat acts as a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by 2-Hydroxyfebuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, 2-Hydroxyfebuxostat disrupts the final steps of this pathway, preventing the conversion of hypoxanthine and xanthine into uric acid . This results in lower uric acid levels and an increase in the levels of hypoxanthine and xanthine .
Pharmacokinetics
Febuxostat has an oral bioavailability of about 85%, and it follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 5-8 hours . It is extensively metabolized, primarily through glucuronidation and oxidation, with only a small percentage excreted unchanged in the urine .
Result of Action
The primary result of 2-Hydroxyfebuxostat’s action is a significant reduction in serum uric acid levels . This can alleviate the symptoms of gout, a condition characterized by painful inflammation due to the deposition of uric acid crystals in joints .
生化学分析
Biochemical Properties
2-Hydroxyfebuxostat interacts with various enzymes and proteins in biochemical reactions . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); 2-Hydroxyfebuxostat acyl glucuronides are cleared by the kidney
Cellular Effects
It is known that febuxostat, from which 2-Hydroxyfebuxostat is derived, can reduce endoplasmic reticulum stress in renal tubular cells
Molecular Mechanism
It is known that febuxostat inhibits xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition reduces the production of uric acid, thereby helping to manage conditions like gout and hyperuricemia .
Temporal Effects in Laboratory Settings
Febuxostat, the parent compound, has been shown to have a terminal half-life of 9.4 ± 4.9 hours in healthy subjects
Dosage Effects in Animal Models
The effects of 2-Hydroxyfebuxostat at different dosages in animal models have not been extensively studied. Febuxostat has been shown to have renoprotective effects in hyperuricemic patients with chronic kidney disease
Metabolic Pathways
2-Hydroxyfebuxostat is involved in metabolic pathways related to the metabolism of febuxostat. It is metabolized by oxidation and acyl glucuronidation, and the metabolites are excreted by the kidneys .
Transport and Distribution
Febuxostat is known to be rapidly absorbed with an oral availability of about 85%
特性
IUPAC Name |
2-[3-cyano-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-9-13(15(19)20)23-14(18-9)10-4-5-12(11(6-10)7-17)22-8-16(2,3)21/h4-6,21H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDDWBJYRJGZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)(C)O)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407582-47-2 | |
Record name | 2-Hydroxyfebuxostat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYFEBUXOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8Q1USE6C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。